Piperidine, 1-benzoyl-3,5-dimethyl-
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry. Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for specific receptor binding. In synthetic chemistry, the piperidine scaffold serves as a versatile template for the construction of complex molecular architectures. A variety of synthetic methodologies have been developed for the stereoselective synthesis of substituted piperidines, highlighting their importance as synthetic intermediates. mdpi.com
Academic Interest in Substituted N-Benzoylpiperidines
The introduction of a benzoyl group onto the piperidine nitrogen atom modulates the basicity of the nitrogen and introduces a planar amide functionality. This modification has profound effects on the molecule's conformational preferences and electronic properties. Academic research into substituted N-benzoylpiperidines is driven by their potential as inhibitors of various enzymes and receptors. The nature and position of substituents on both the piperidine ring and the benzoyl moiety allow for the fine-tuning of biological activity, making this class of compounds a fertile ground for structure-activity relationship (SAR) studies.
Scope and Objectives of Research on Piperidine, 1-benzoyl-3,5-dimethyl-
This article focuses specifically on Piperidine, 1-benzoyl-3,5-dimethyl-. The primary objective is to present a concise overview of its chemical nature, based on available scientific information. The discussion will be limited to its fundamental chemical properties, a general synthetic approach, and an analysis of its structural and spectroscopic features based on established principles of organic chemistry, as detailed research findings on this specific molecule are not widely available in the public domain.
Chemical Properties and Synthesis
While specific experimental data for Piperidine, 1-benzoyl-3,5-dimethyl- is limited, its general properties can be inferred from its constituent parts.
General Synthetic Approach:
The synthesis of Piperidine, 1-benzoyl-3,5-dimethyl- can be achieved through the acylation of 3,5-dimethylpiperidine (B146706) with benzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
3,5-Dimethylpiperidine + Benzoyl chloride → Piperidine, 1-benzoyl-3,5-dimethyl- + HCl
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by column chromatography or recrystallization.
Physicochemical Properties:
The expected physicochemical properties of Piperidine, 1-benzoyl-3,5-dimethyl- are summarized in the table below. These are predicted based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Structural and Spectroscopic Analysis
Conformational Analysis:
The piperidine ring in Piperidine, 1-benzoyl-3,5-dimethyl- is expected to adopt a chair conformation to minimize steric strain. The two methyl groups at the 3 and 5 positions can exist in either a cis or trans relationship.
In the cis-isomer, the methyl groups would be on the same side of the ring, leading to both diaxial and diequatorial arrangements being possible. The diequatorial conformation would be significantly more stable.
In the trans-isomer, the methyl groups are on opposite sides of the ring, leading to an axial-equatorial arrangement.
The benzoyl group attached to the nitrogen atom introduces restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to the existence of rotational isomers (rotamers). The orientation of the benzoyl group relative to the piperidine ring will be influenced by steric interactions with the substituents on the ring.
Expected Spectroscopic Features:
¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the presence of multiple stereoisomers and potential rotamers. Key signals would include:
Aromatic protons of the benzoyl group, likely appearing as a multiplet in the range of 7.0-7.5 ppm.
Protons on the piperidine ring, which would show complex splitting patterns due to coupling with each other and the methyl groups. Their chemical shifts would be influenced by the conformation of the ring and the anisotropic effect of the benzoyl group.
Protons of the two methyl groups, which would likely appear as doublets in the upfield region of the spectrum. The exact chemical shifts would depend on their axial or equatorial orientation.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.
The carbonyl carbon of the benzoyl group would be expected to resonate at a downfield chemical shift, typically in the range of 165-175 ppm.
Aromatic carbons would appear in the region of 125-140 ppm.
Carbons of the piperidine ring and the methyl groups would appear in the upfield region. The chemical shifts would be sensitive to the stereochemistry of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 217.31). Fragmentation patterns would likely involve the cleavage of the benzoyl group and fragmentation of the piperidine ring.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-8-12(2)10-15(9-11)14(16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYABAITZZCZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402743 | |
| Record name | Piperidine, 1-benzoyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121882-68-6 | |
| Record name | Piperidine, 1-benzoyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Piperidine, 1 Benzoyl 3,5 Dimethyl
Stereoselective Synthesis Approaches to Piperidine (B6355638), 1-benzoyl-3,5-dimethyl-
The spatial arrangement of the two methyl groups at the C-3 and C-5 positions of the piperidine ring dictates the formation of cis and trans diastereomers. The development of stereoselective methods is crucial for isolating the desired isomer, which can exhibit distinct biological activities.
Asymmetric Catalysis in Piperidine, 1-benzoyl-3,5-dimethyl- Formation
Asymmetric catalysis offers an efficient route to enantiomerically enriched piperidine derivatives, often starting from prochiral substrates. While direct asymmetric catalysis to yield 1-benzoyl-3,5-dimethylpiperidine is not extensively documented, related methodologies for substituted piperidines highlight the potential of this approach.
One prominent strategy involves the catalytic asymmetric deprotonation of a protected pyrrolidine, followed by an aldehyde trapping and ring expansion sequence. This has been successfully applied to generate β-hydroxy piperidines. nih.gov Another powerful method is the Rh-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This process can convert substrates like phenyl pyridine-1(2H)-carboxylate and various boronic acids into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction would then yield the chiral piperidine. A chemo-enzymatic approach, combining an amine oxidase and an ene-imine reductase cascade, has also been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov
These catalytic systems, summarized in the table below, demonstrate the potential for producing chiral piperidine cores that could be precursors to enantiopure 1-benzoyl-3,5-dimethylpiperidine.
Table 1: Asymmetric Catalysis Methods for Substituted Piperidine Synthesis
| Catalytic System | Substrate Type | Product Type | Key Features |
| Catalytic Asymmetric Deprotonation | N-Boc Pyrrolidine | β-Hydroxy Piperidines | Ring expansion from a 5- to a 6-membered ring. nih.gov |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate, Boronic Acids | 3-Substituted Tetrahydropyridines | High yield and excellent enantioselectivity. nih.govsnnu.edu.cn |
| Chemo-enzymatic Dearomatization | Activated Pyridines | 3- and 3,4-Substituted Piperidines | One-pot amine oxidase/ene-imine reductase cascade. nih.gov |
Chiral Auxiliary-Mediated Synthesis of Piperidine, 1-benzoyl-3,5-dimethyl-
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction.
A notable example is the Diels-Alder reaction of N-protected 2-methyl-1,2-dihydropyridine with a dienophile. nih.gov By employing a chiral auxiliary on the nitrogen protectant, an asymmetric synthesis of a pentasubstituted piperidine can be achieved. nih.gov The resulting bicyclic adduct can then be oxidatively cleaved to reveal the substituted piperidine scaffold. This methodology allows for the incorporation of orthogonal protecting groups, facilitating further functionalization. nih.gov Another strategy involves an asymmetric intramolecular Michael cyclization catalyzed by a chiral phosphoric acid, which has been used in the synthesis of 3,5-disubstituted indolizidines and could be adapted for piperidine synthesis. whiterose.ac.uk
Table 2: Chiral Auxiliary-Mediated Piperidine Synthesis
| Method | Auxiliary Type | Key Reaction | Product |
| Diels-Alder Approach | N-Acyl Chiral Auxiliary | Asymmetric Diels-Alder Reaction | Polysubstituted Piperidines nih.gov |
| Asymmetric Cyclization | Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | 3,5-disubstituted Pyrrolidines/Indolizidines whiterose.ac.uk |
Enantioselective and Diastereoselective Routes to Substituted 1-Benzoylpiperidines
Achieving both enantioselectivity and diastereoselectivity is the ultimate goal in the synthesis of complex molecules like 1-benzoyl-3,5-dimethylpiperidine. This requires careful selection of starting materials and reaction conditions.
The synthesis of the 3,5-dimethylpiperidine (B146706) core often starts with the hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). google.comtuodaindus.comwikipedia.org The choice of catalyst and reaction conditions can influence the ratio of cis to trans isomers. For instance, a patent describes a method using a composite catalyst of ruthenium on carbon, nickel powder, and metal zinc acetate (B1210297) to produce trans-3,5-dimethylpiperidine with a content of 20-35%. google.com Another patent details a process that yields a mixture with a cis form of 85% ± 3% and a trans form of 15% ± 3% using a novel nickel-ruthenium-rhodium carbon composite catalyst. google.com
Once the desired diastereomer of 3,5-dimethylpiperidine is obtained, subsequent N-benzoylation, typically with benzoyl chloride in the presence of a base, yields the final product. The stereochemistry of the piperidine ring is retained during this step.
Novel Reaction Pathways for Piperidine, 1-benzoyl-3,5-dimethyl- Synthesis
Beyond traditional methods, research into novel reaction pathways continues to provide more efficient and versatile routes to substituted piperidines.
Cyclization Reactions in the Formation of the Piperidine Ring
The formation of the six-membered piperidine ring is a key step in the synthesis. Intramolecular cyclization reactions are powerful tools for this transformation. For example, the intramolecular Darzens reaction of N-(3-oxoalkyl)chloroacetamides can lead to the formation of cis-3,4-epoxypiperidin-2-ones, which are functionalized piperidine precursors. researchgate.net Another approach is the stereoselective synthesis of E,Z-configured 1,3-dienes through ring-closing metathesis, which has been applied to the total synthesis of macrolides containing piperidone rings. nih.gov
Benzoylation Strategies and Optimization for N-Substitution
The final step in the synthesis of Piperidine, 1-benzoyl-3,5-dimethyl- is the N-benzoylation of the 3,5-dimethylpiperidine precursor. This is typically a straightforward acylation reaction. Standard conditions involve reacting the piperidine with benzoyl chloride in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in a suitable solvent such as dichloromethane (B109758) or an aqueous-organic mixture. Optimization of this step usually focuses on maximizing the yield and purity of the final product by controlling stoichiometry, temperature, and reaction time.
Table 3: Common Reagents for N-Benzoylation
| Acylating Agent | Base | Solvent |
| Benzoyl Chloride | Triethylamine | Dichloromethane |
| Benzoyl Chloride | Sodium Hydroxide | Water/Dichloromethane |
| Benzoic Anhydride | Pyridine (B92270) | Dichloromethane |
Regioselective Functionalization of the Piperidine Core
The ability to selectively introduce functional groups at specific positions on the piperidine ring is paramount for creating diverse molecular architectures and fine-tuning their properties. While direct regioselective functionalization of Piperidine, 1-benzoyl-3,5-dimethyl- is not extensively documented, principles derived from studies on related N-acyl and N-Boc protected piperidines provide a roadmap for potential strategies. These methods primarily target the C2, C3, and C4 positions through various activation strategies.
The C2 position (α to the nitrogen) is electronically activated and can be functionalized through methods like lithiation followed by reaction with an electrophile. However, steric hindrance from the N-benzoyl group and the adjacent methyl groups at C3 and C5 in the target molecule would need to be carefully considered.
Functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by regioselective ring-opening, have been employed for other piperidine systems and could be a viable, albeit multi-step, approach. nih.govd-nb.inforesearchgate.net
The C4 position represents another key site for functionalization. For some N-acylpiperidines, rhodium-catalyzed C-H insertion reactions have shown selectivity for the C4 position, driven by the steric and electronic properties of both the substrate and the catalyst. nih.govresearchgate.net Photocatalytic methods using flavin-based catalysts have also demonstrated the potential for regiodivergent functionalization, allowing access to either α- or β-functionalized products from a common intermediate. acs.orgchemrxiv.orgchemrxiv.org
Below is a table summarizing potential regioselective functionalization methods based on analogous piperidine systems.
| Position | Methodology | Key Reagents/Catalysts | Potential Applicability to Piperidine, 1-benzoyl-3,5-dimethyl- | Reference |
| C2 (α) | Directed Lithiation | s-BuLi, (-)-sparteine | Potentially feasible, but may face steric challenges from the 3,5-dimethyl groups. | whiterose.ac.uk |
| C2 (α) | C-H Insertion | Rh₂(R-TCPTAD)₄ | The N-benzoyl group could direct C-H activation, but selectivity might be influenced by the methyl groups. | nih.govresearchgate.net |
| C3 (β) | Cyclopropanation/Ring-Opening | Rhodium catalysts, diazo compounds | An indirect, multi-step approach that could provide access to C3-functionalized analogues. | nih.govd-nb.inforesearchgate.net |
| C4 (γ) | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Steric factors could favor functionalization at the less hindered C4 position. | nih.govresearchgate.net |
| α/β | Photocatalytic Oxidation | Flavin-based photocatalyst | Offers a potential route for regiodivergent functionalization depending on reaction conditions. | acs.orgchemrxiv.orgchemrxiv.org |
Sustainable and Green Chemistry Approaches in Piperidine, 1-benzoyl-3,5-dimethyl- Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of Piperidine, 1-benzoyl-3,5-dimethyl- via direct amidation of benzoic acid and 3,5-dimethylpiperidine serves as an excellent case study for the application of these principles.
Solvent-Free and Solvent-Minimizing Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated that the direct amidation to form Piperidine, 1-benzoyl-3,5-dimethyl- can be effectively carried out under solvent-free conditions or in greener solvent alternatives. For instance, the use of methoxysilanes as coupling agents allows for solvent-free amide bond formation. nih.gov
Atom-Economy and Efficiency in Synthetic Routes
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Traditional amidation methods often require stoichiometric activating agents, leading to significant waste. In contrast, catalytic direct amidation methods offer high atom economy. The synthesis of Piperidine, 1-benzoyl-3,5-dimethyl- has been achieved using catalytic amounts of various reagents, where the only byproduct is water or a volatile alcohol. nih.govresearchgate.netrsc.org
Catalytic Green Syntheses for Piperidine, 1-benzoyl-3,5-dimethyl-
The development of novel catalytic systems is at the forefront of green synthesis. Several catalytic methods have been successfully applied to the synthesis of Piperidine, 1-benzoyl-3,5-dimethyl-. These approaches avoid the use of hazardous and wasteful stoichiometric reagents.
One notable example is the use of boric acid (H₃BO₃) as an inexpensive, environmentally benign, and efficient catalyst for the amidation of carboxylic acids with amines. researchgate.netrsc.org This method provides the target amide in high yield under relatively mild conditions.
Another green approach involves the use of organosilicon reagents . Tetramethyl orthosilicate (B98303) (TMOS) and methyltrimethoxysilane (MTM) have been shown to be effective reagents for direct amidation. researchgate.netrsc.org These methods are attractive due to the low toxicity of the silicon-based reagents and the formation of benign byproducts. More recently, triarylsilanols have been identified as the first silicon-centered molecular catalysts for direct amidation, offering a new avenue for green amide synthesis. nih.gov
The following table summarizes key findings from various catalytic green syntheses of Piperidine, 1-benzoyl-3,5-dimethyl-.
| Catalyst/Reagent | Reactants | Reaction Conditions | Yield (%) | Key Advantages | Reference |
| Boric Acid (H₃BO₃) | Benzoic acid, 3,5-dimethylpiperidine | Refluxing toluene (B28343) with azeotropic removal of water | High | Environmentally friendly, inexpensive catalyst. | researchgate.netrsc.org |
| Tetramethyl Orthosilicate (TMOS) | Benzoic acid, 3,5-dimethylpiperidine | Heat | High | Avoids traditional coupling agents, high atom economy. | researchgate.net |
| Methyltrimethoxysilane (MTM) | Benzoic acid, 3,5-dimethylpiperidine | Heat | High | Effective, inexpensive, and safe reagent with simple workup procedures. | rsc.org |
| Triarylsilanols | Benzoic acid, 3,5-dimethylpiperidine | Heat | High | First silicon-centered molecular catalysts for direct amidation. | nih.gov |
Mechanistic Investigations of Reactions Involving Piperidine, 1 Benzoyl 3,5 Dimethyl
Reactivity Profiling of the Piperidine (B6355638) Nitrogen and Benzoyl Moiety
The chemical behavior of 1-benzoyl-3,5-dimethylpiperidine is largely dictated by the electronic and steric environment of the piperidine nitrogen and the adjacent benzoyl group. The amide linkage introduces a degree of planarity and conjugation that significantly alters the nucleophilicity and basicity of the nitrogen atom compared to its unacylated counterpart.
The lone pair of electrons on the piperidine nitrogen is delocalized into the carbonyl system of the benzoyl group, which substantially reduces its nucleophilicity. Consequently, direct alkylation or other reactions requiring a nucleophilic nitrogen are generally inefficient without prior activation.
Electrophilic activation of the N-benzoyl group can facilitate reactions. For instance, interaction with a strong acid or a Lewis acid can activate the carbonyl oxygen, making the carbonyl carbon more electrophilic. This activation can be a precursor to acyl transfer reactions or modifications of the benzoyl moiety.
The conformational preferences of the piperidine ring, which primarily adopts a chair conformation, are crucial in determining reaction selectivity. The presence of the two methyl groups at the 3- and 5-positions introduces significant steric considerations. In the cis-isomer, both methyl groups can occupy equatorial positions to minimize steric strain. However, the N-benzoyl group introduces allylic strain (A1,3 strain) between the amide and equatorial substituents at the C2 and C6 positions. researchgate.net This can lead to a preference for axial configurations for these alkyl groups. researchgate.net
For N-acylpiperidines with a 2-substituent, the twist-boat conformation can be thermodynamically less favorable by approximately 1.5 kcal/mol compared to the chair conformation. nih.gov However, protein-ligand interactions can stabilize this less favorable twist-boat conformation. nih.gov In the case of cis-3,5-dimethyl substitution, the chair conformation remains predominant, with the methyl groups influencing the accessibility of adjacent ring positions to reagents.
The rotational barrier around the N-CO bond (Z/E amide bond rotation) is also a key factor, with reported values of approximately 76 kJ/mol for similar N-acylpiperidines. researchgate.net This restricted rotation, coupled with the ring conformation, dictates the three-dimensional space around the molecule and thus the stereochemical outcome of reactions.
Mechanistic Pathways of Functional Group Transformations
The functional groups of 1-benzoyl-3,5-dimethylpiperidine allow for a variety of transformations, including acyl transfer, modifications to the piperidine ring, and redox reactions.
Acyl transfer reactions, also known as nucleophilic acyl substitution, involve the substitution of the piperidine moiety with another nucleophile. youtube.com This process is fundamental to the cleavage or modification of the N-benzoyl group. The general mechanism proceeds through a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the piperidine as a leaving group. youtube.com
The stability of the leaving group (the piperidide anion) is a critical factor. Due to the relatively high pKa of the conjugate acid (piperidine), the piperidide is a poor leaving group, making these reactions challenging without activation of the carbonyl group or the use of highly reactive nucleophiles.
Table 1: General Conditions for Acyl Transfer from N-Acyl Amides
| Reaction Type | Reagents/Conditions | Mechanistic Notes |
| Hydrolysis (Acid-Catalyzed) | H₃O⁺, heat | Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. |
| Hydrolysis (Base-Catalyzed) | NaOH, H₂O, heat | Direct nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon. This is often slow for amides. |
| Transamidation | Amine, heat | Exchange of the piperidine moiety with another amine, often requiring high temperatures or catalysis. |
Alkylation and arylation of the piperidine ring itself, rather than the nitrogen, typically require the generation of a carbanion. This is often achieved through deprotonation of one of the α-protons (at C2 or C6) using a strong base, such as an organolithium reagent. The choice of the N-protecting group is crucial for the success of this reaction. While the benzoyl group is an electron-withdrawing group that can facilitate deprotonation, it can also be susceptible to nucleophilic attack by the organolithium reagent.
Studies on related N-Boc protected piperidines have shown that directed lithiation can be achieved. rsc.org For instance, in N-Boc-3-methylpiperidine, equatorial lithiation is favored to avoid 1,3-diaxial interactions. rsc.org A similar principle would apply to 1-benzoyl-3,5-dimethylpiperidine, where the stereochemical outcome of the subsequent alkylation would be influenced by the conformation of the lithiated intermediate.
Table 2: Representative Conditions for Piperidine Ring Alkylation
| Reaction | Base | Electrophile | Solvent | Typical Temperature |
| α-Lithiation and Alkylation | s-BuLi/TMEDA | Alkyl halide (e.g., CH₃I) | THF or Diethyl ether | -78 °C to rt |
| Arylation (via directed metallation) | n-BuLi | Aryl halide (with catalyst) | THF | -78 °C to rt |
The oxidation of 1-benzoyl-3,5-dimethylpiperidine can occur at several positions. The piperidine ring is susceptible to oxidation, potentially leading to the formation of piperideinium species or ring-opened products. The benzoyl group can also undergo oxidative degradation under harsh conditions. The use of specific reagents can target the benzylic positions of the benzoyl group if they were substituted, or the α-positions of the piperidine ring. For instance, the use of N-hydroxyimides as organocatalysts in the presence of a metal co-catalyst and oxygen can achieve aerobic oxidation of benzylic methylenes. nih.gov
The reduction of the amide functionality in 1-benzoyl-3,5-dimethylpiperidine to the corresponding amine (1-benzyl-3,5-dimethylpiperidine) is a common transformation. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the resulting aluminate-oxygen species to form an iminium ion, which is then further reduced by another hydride equivalent.
Table 3: Common Reagents for Oxidation and Reduction
| Transformation | Reagent(s) | Product Type |
| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Tertiary amine (1-benzyl-3,5-dimethylpiperidine) |
| Aromatic Ring Hydrogenation | H₂, Rh/C or PtO₂ | 1-(Cyclohexanecarbonyl)-3,5-dimethylpiperidine |
| Oxidative Cleavage | Strong oxidants (e.g., KMnO₄, O₃) | Ring-opened products, carboxylic acids |
Lack of Publicly Available Research Data on Mechanistic Investigations of Piperidine, 1-benzoyl-3,5-dimethyl-
Despite a thorough review of scientific literature, no specific research findings on the mechanistic investigations of reactions involving the chemical compound Piperidine, 1-benzoyl-3,5-dimethyl- are publicly available.
Therefore, it is not possible to provide a detailed article with research findings and data tables on the following topics as requested:
Catalytic Role and Reactivity in Specific Organic Transformations
Mechanistic Insight into Piperidine, 1-benzoyl-3,5-dimethyl- Mediated Reactions
Without any primary or secondary research sources, an authoritative and scientifically accurate article on the mechanistic investigations of this specific compound cannot be constructed. Further research would be required to elucidate the chemical properties and reactivity of Piperidine, 1-benzoyl-3,5-dimethyl- to provide the information sought.
In-Depth Analysis of Piperidine, 1-benzoyl-3,5-dimethyl- Remains Elusive Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in the detailed spectroscopic and structural analysis of the chemical compound Piperidine, 1-benzoyl-3,5-dimethyl-. Despite the existence of advanced analytical techniques for molecular characterization, specific research focusing on the high-resolution nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical spectroscopy of this particular compound is not publicly available. This absence of dedicated studies prevents a thorough elucidation of its three-dimensional structure, stereochemistry, and solid-state properties as outlined for a detailed scientific article.
While general methodologies for these analytical techniques are well-established, their application to Piperidine, 1-benzoyl-3,5-dimethyl- has not been documented in accessible research. For instance, 2D NMR techniques such as NOESY, COSY, HSQC, and HMBC are powerful tools for determining the connectivity and spatial relationships of atoms within a molecule, which would be crucial for assigning the stereochemistry of the dimethyl-substituted piperidine ring. Similarly, dynamic NMR studies are essential for understanding the conformational flexibility of the piperidine ring, which can exist in various chair and boat conformations. However, no specific NMR data or dynamic studies for this compound have been reported.
Furthermore, X-ray crystallography provides the definitive determination of a molecule's absolute configuration and the arrangement of molecules in a crystalline lattice, including intermolecular interactions. Such data is fundamental for understanding the solid-state behavior and properties of a compound. The chiroptical spectroscopy techniques, including circular dichroism, are vital for determining the enantiomeric purity and absolute configuration of chiral molecules in solution. The lack of any published crystallographic or chiroptical data for Piperidine, 1-benzoyl-3,5-dimethyl- means that its absolute stereochemistry and behavior in the solid state remain unconfirmed.
The successful generation of a detailed scientific article as requested is contingent upon the availability of this specific experimental data. Without access to research that has explicitly investigated Piperidine, 1-benzoyl-3,5-dimethyl- using these advanced analytical methods, any attempt to produce the specified content would be speculative and would not meet the required standards of scientific accuracy and detail. Further empirical research is necessary to provide the foundational data for a comprehensive analysis of this compound.
Advanced Spectroscopic and Structural Elucidation of Piperidine, 1 Benzoyl 3,5 Dimethyl
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Circular Dichroism (CD) Spectroscopy of Chiral Derivatives
The nature of the CD spectrum, specifically the sign and magnitude of the Cotton effect, is highly dependent on the stereochemistry at the C3 and C5 positions of the piperidine (B6355638) ring. For instance, the cis and trans diastereomers of 3,5-dimethylpiperidine (B146706) will lead to distinct CD spectra for their N-benzoyl derivatives. Furthermore, the enantiomers of the chiral trans-isomer, (3R,5R)- and (3S,5S)-1-benzoyl-3,5-dimethylpiperidine, would be expected to exhibit mirror-image CD curves.
The interpretation of the CD spectra for these derivatives often relies on the application of empirical rules, such as the octant rule for ketones, which can be adapted for the n→π* transition of the amide chromophore. Quantum chemical calculations are also frequently employed to predict the CD spectra for different stereoisomers, allowing for the assignment of the absolute configuration by comparing the calculated and experimental spectra.
Table 1: Expected Circular Dichroism Data for Chiral Derivatives of 1-benzoyl-3,5-dimethylpiperidine
| Stereoisomer | Expected Cotton Effect (n→π* transition) | Rationale |
| (3R,5S)-meso (cis) | No net CD signal | Achiral |
| (3R,5R)-trans | Positive or Negative | Chiral, dependent on conformation |
| (3S,5S)-trans | Opposite to (3R,5R) | Enantiomer |
Note: The specific sign of the Cotton effect for the trans enantiomers would depend on the preferred conformation of the piperidine ring and the orientation of the benzoyl group.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. mdpi.com ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a complete picture of the chiroptical properties of a molecule.
For chiral derivatives of Piperidine, 1-benzoyl-3,5-dimethyl-, the ORD curve would be expected to show a plain curve at wavelengths far from the absorption maximum of the benzoyl chromophore. However, in the region of the n→π* and π→π* electronic transitions of the amide, the ORD curve will exhibit a characteristic Cotton effect, with a peak and a trough. The sign of the Cotton effect in ORD is directly related to that observed in CD.
A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The position of the inflection point of the Cotton effect corresponds to the wavelength of the electronic transition. By analyzing the ORD spectra, one can gain similar stereochemical information as from CD spectroscopy.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. High-resolution mass spectrometry and tandem mass spectrometry provide detailed insights into the elemental composition and connectivity of molecules.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule and its fragments, as the masses of atoms are not integers (except for ¹²C).
For Piperidine, 1-benzoyl-3,5-dimethyl- (C₁₄H₁₉NO), HRMS can be used to confirm its molecular formula by comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass.
Table 2: Theoretical and Expected HRMS Data for Piperidine, 1-benzoyl-3,5-dimethyl-
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Expected Measured Mass (Da) |
| [M]⁺ | C₁₄H₁₉NO | 217.1467 | 217.1467 ± 0.0005 |
| [M+H]⁺ | C₁₄H₂₀NO⁺ | 218.1545 | 218.1545 ± 0.0005 |
| [M+Na]⁺ | C₁₄H₁₉NNaO⁺ | 240.1364 | 240.1364 ± 0.0005 |
The analysis of the isotopic pattern, particularly the relative abundance of the [M+1]⁺ ion due to the natural abundance of ¹³C, further corroborates the determined elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M]⁺ or the protonated molecule [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these product ions provides detailed information about the structure of the original molecule. The fragmentation pathways of N-benzoylpiperidines are influenced by the stability of the resulting fragments.
For Piperidine, 1-benzoyl-3,5-dimethyl-, the primary fragmentation pathways are expected to involve the cleavage of the amide bond and fragmentations within the piperidine ring.
Key Expected Fragmentation Pathways:
Formation of the Benzoyl Cation: A prominent fragmentation pathway for N-benzoyl compounds is the cleavage of the C-N amide bond, leading to the formation of the highly stable benzoyl cation (m/z 105). This is often the base peak in the spectrum.
Loss of the Benzoyl Group: The complementary fragment, the 3,5-dimethylpiperidine radical cation, can also be observed.
Fragmentation of the Piperidine Ring: The piperidine ring can undergo various ring-opening and fragmentation reactions. These pathways are often complex and can involve the loss of small neutral molecules such as ethene or propene, depending on the substitution pattern. The presence of the methyl groups at the 3 and 5 positions will influence the specific fragmentation of the piperidine ring.
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of Piperidine, 1-benzoyl-3,5-dimethyl- ([M+H]⁺ as precursor)
| m/z (Da) | Proposed Fragment Structure | Fragmentation Pathway |
| 218.1545 | [C₁₄H₂₀NO]⁺ | Precursor Ion |
| 105.0334 | [C₇H₅O]⁺ | Loss of 3,5-dimethylpiperidine |
| 114.1277 | [C₇H₁₆N]⁺ | Loss of benzoyl radical |
| 77.0391 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
The systematic analysis of these fragment ions allows for the unambiguous identification of the 1-benzoyl-3,5-dimethylpiperidine structure and can be used to differentiate it from other isomers.
Computational and Theoretical Studies on Piperidine, 1 Benzoyl 3,5 Dimethyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior and reaction tendencies of a molecule. These in silico methods provide insights into molecular geometry, stability, and the distribution of electrons, which collectively govern the compound's reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure (the ground state geometry) of a molecule. For Piperidine (B6355638), 1-benzoyl-3,5-dimethyl-, the key structural features include the conformation of the piperidine ring, the orientation of the two methyl groups, and the rotational position of the N-benzoyl group.
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The 3,5-dimethyl substituents can exist as cis or trans diastereomers. In the most stable trans isomer, both methyl groups would be expected to occupy equatorial positions to reduce steric hindrance. For the cis isomer, a chair conformation with one axial and one equatorial methyl group would be expected.
A critical aspect of the molecule's energy landscape is the rotation around the C-N amide bond. Due to the delocalization of the nitrogen lone-pair electrons into the carbonyl group, this bond has a partial double-bond character, creating a significant energy barrier to rotation. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, have been employed to quantify this barrier in related N-benzoylpiperidine derivatives. researchgate.net Studies show that this rotational barrier is influenced by substituents on the benzoyl ring and the steric environment of the piperidine ring. researchgate.net
Table 1: Representative DFT-Calculated Rotational Energy Barriers (ΔG‡) for C-N Amide Bond in N-Benzoylpiperidine Analogs
| Compound | Rotational Barrier (kJ/mol) | Computational Method |
|---|---|---|
| N-benzoyl piperidine | ~65.2 | Dynamic NMR / DFT |
| N-(4-chlorobenzoyl) piperidine | 60.1 | Dynamic NMR / DFT researchgate.net |
| N-(4-methoxybenzoyl) piperidine | 57.1 | Dynamic NMR / DFT researchgate.net |
This data is derived from studies on analogous compounds to illustrate typical energy barriers.
Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key predictors of chemical behavior.
For Piperidine, 1-benzoyl-3,5-dimethyl-, the HOMO is expected to be located primarily on the electron-rich benzoyl group, which contains the π-system. The nitrogen atom's lone pair will be partially delocalized into this system. The LUMO is anticipated to be centered on the carbonyl group and the aromatic ring, representing the most likely site for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar aromatic amides allow for the estimation of these parameters. researchgate.netjksus.org
Table 2: Typical Quantum Chemical Descriptors Calculated via DFT for Analogous Piperidine Systems
| Parameter | Description | Representative Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Dipole Moment | Measure of molecular polarity | 3.0 to 5.0 D |
Values are representative estimates based on computational studies of related N-acylpiperidine and piperazine (B1678402) derivatives. researchgate.netjksus.org
Conformational Analysis and Molecular Dynamics Simulations
While DFT is excellent for calculating static, minimum-energy structures, understanding the dynamic behavior of a molecule in different environments requires more advanced techniques like conformational analysis and molecular dynamics.
Potential Energy Surface Mapping of the Piperidine Ring
The conformation of the Piperidine, 1-benzoyl-3,5-dimethyl- molecule is complex. The potential energy surface (PES) is a multi-dimensional map of the molecule's energy as a function of its geometry. For this compound, a full PES would account for:
Piperidine Ring Pucker: The transition between the stable chair conformation and higher-energy forms like the twist-boat and boat conformations.
Substituent Orientation: The energetic cost of having the 3,5-dimethyl groups in axial versus equatorial positions. The trans-diequatorial conformation is expected to be the global minimum.
Amide Bond Rotation: The high-energy barrier separating the two planar conformers of the benzoyl group relative to the piperidine ring.
Computational mapping of the PES reveals the relative energies of different stable conformers and the energy barriers that separate them, providing a complete picture of the molecule's flexibility.
Simulation of Solvent Effects on Conformation
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a powerful tool to study how a molecule behaves in a solution. nih.gov By placing the molecule in a simulated box filled with explicit solvent molecules (e.g., water, chloroform, or acetone), MD can capture the intricate interactions between the solute and its environment. nih.govnjit.edu
These simulations can reveal how solvent polarity affects conformational preferences. For instance, studies on N-benzoylpiperidine have shown that polar solvents can increase the rotational barrier of the C-N amide bond compared to non-polar solvents or the gas phase. researchgate.net This is because polar solvents can stabilize the charge separation present in the ground state of the amide, making it more difficult to break the partial double bond during rotation. MD simulations can also predict how the solvent might influence the equilibrium between different chair or boat conformations of the piperidine ring. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models and aid in the interpretation of experimental results.
After performing a geometry optimization using a method like DFT, the same level of theory can be used to calculate various spectroscopic parameters. For Piperidine, 1-benzoyl-3,5-dimethyl-, the most relevant would be:
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are highly sensitive to the molecule's conformation. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed, corresponding to the peaks in an experimental IR spectrum. The calculated frequency for the carbonyl (C=O) stretch of the benzoyl group would be a particularly important value for comparison.
These theoretical predictions are then compared against experimental data. A strong correlation between the calculated and observed spectra provides confidence that the computed geometry and electronic structure are accurate representations of the real molecule. nih.gov Discrepancies can, in turn, point to specific conformational or solvent effects not captured in the initial model.
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Piperidine Analog
| Proton Environment | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| Equatorial Proton at C2/C6 | 3.85 | 3.78 |
| Axial Proton at C2/C6 | 2.90 | 2.85 |
| Equatorial Methyl Proton | 1.15 | 1.12 |
| Aromatic Protons | 7.20 - 7.50 | 7.25 - 7.48 |
This table is a hypothetical representation based on methodologies described for other substituted piperidines to illustrate the validation process. nih.gov
Computational NMR Chemical Shift Prediction
Computational methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method, are routinely employed to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of molecules. These calculations, often performed using DFT with functionals like B3LYP, provide valuable insights into the electronic environment of each nucleus, aiding in spectral assignment and structural elucidation.
For derivatives of 3,5-dimethylpiperidine (B146706) and 1-benzoylpiperidine (B189436), theoretical calculations of ¹H and ¹³C NMR chemical shifts show good correlation with experimental data. elixirpublishers.comresearchgate.net For a molecule like Piperidine, 1-benzoyl-3,5-dimethyl-, key predicted shifts would include those for the protons and carbons of the benzoyl group and the piperidine ring. The presence of the electron-withdrawing benzoyl group significantly influences the chemical shifts of the adjacent piperidine ring protons. The methyl groups at the C3 and C5 positions would exist in either cis or trans configurations, each having a distinct set of predicted NMR signals due to their different spatial orientations (axial or equatorial) within the piperidine chair conformation.
Research on (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, a structurally similar compound, has utilized DFT calculations to confirm its molecular structure through NMR analysis. researchgate.net Similarly, extensive experimental NMR data for various 1-benzoylpiperidine derivatives provide a solid basis for comparison with calculated values. mdpi.comnsf.gov
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzoylpiperidine Analogues
| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Experimental Range (δ, ppm) |
| ¹H | Aromatic (ortho to C=O) | 7.8 - 7.9 | 7.81 - 7.90 nsf.gov |
| ¹H | Aromatic (meta/para) | 7.4 - 7.6 | 7.47 - 7.63 nsf.gov |
| ¹H | Piperidine (α to N) | 3.7 - 3.9 | ~3.80 nsf.gov |
| ¹H | Piperidine (β, γ to N) | 1.8 - 2.1 | 1.92 - 2.00 nsf.gov |
| ¹³C | Carbonyl (C=O) | 170 - 175 | 171.1 - 175.0 nsf.gov |
| ¹³C | Aromatic (ipso to C=O) | 135 - 137 | ~136.5 nsf.gov |
| ¹³C | Aromatic | 128 - 132 | 128.2 - 131.8 nsf.gov |
| ¹³C | Piperidine (α to N) | 46 - 48 | ~46.4 nsf.gov |
| ¹³C | Piperidine (β to N) | 21 - 24 | 21.8 - 23.2 nsf.gov |
Note: Data is compiled from computational studies and experimental findings for 1-benzoylpiperidine and its simple derivatives. Specific shifts for Piperidine, 1-benzoyl-3,5-dimethyl- would vary based on stereochemistry.
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is fundamental for identifying functional groups and understanding molecular structure. Quantum chemical calculations are indispensable for interpreting these spectra. By computing the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations allow for a detailed assignment of vibrational modes based on the Potential Energy Distribution (PED).
For Piperidine, 1-benzoyl-3,5-dimethyl-, the most prominent vibrational modes would be associated with the benzoyl and piperidine units.
C=O Stretch: The amide carbonyl group exhibits a very strong and characteristic absorption in the IR spectrum, typically calculated and observed in the 1630–1660 cm⁻¹ region.
Aromatic Vibrations: C-H stretching modes of the benzene (B151609) ring are found above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450–1600 cm⁻¹ range.
Piperidine Ring Vibrations: The C-N stretching vibration of the tertiary amide is typically found around 1230-1290 cm⁻¹. mdpi.com The piperidine ring itself has complex C-C stretching and CH₂ bending, scissoring, and wagging modes throughout the fingerprint region (below 1500 cm⁻¹).
Computational studies on 3,5-dimethylpiperidine and its derivatives have successfully assigned the fundamental modes by correlating experimental FT-IR and FT-Raman data with theoretical frequencies calculated via DFT methods. elixirpublishers.comresearchgate.net
Table 2: Key Calculated Vibrational Frequencies for a 1-Benzoylpiperidine Analogue
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | Benzoyl Ring | 3050 - 3100 | Stretching |
| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 2970 | Stretching |
| Amide I Band | Carbonyl (C=O) | ~1655 | Stretching |
| Aromatic C=C Stretch | Benzoyl Ring | 1580 - 1600 | Stretching |
| Amide II Band | C-N Stretch / N-H Bend | 1530 - 1550 | Bending/Stretching |
| CH₂ Bend | Piperidine Ring | 1440 - 1460 | Scissoring |
| C-N Stretch | Piperidine Amide | ~1250 | Stretching |
Note: Frequencies are representative values from DFT calculations on related structures. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy, transient structures like transition states.
The formation and transformation of Piperidine, 1-benzoyl-3,5-dimethyl- involve several fundamental reaction types whose mechanisms have been elucidated with computational methods. DFT studies are used to map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products.
One key reaction is the N-benzoylation of piperidine . This is a nucleophilic acyl substitution where the nitrogen of the piperidine ring attacks the carbonyl carbon of a benzoylating agent (e.g., benzoyl chloride). Computational models can detail the formation of a tetrahedral intermediate and the subsequent elimination of the leaving group.
Furthermore, reactions involving the cleavage of the amide N–C(O) bond are of significant interest in synthetic chemistry. DFT studies on the palladium-catalyzed decarbonylative cross-coupling of 1-benzoylpiperidine-2,6-dione (B15298486) have supported a mechanism involving oxidative addition of the N-C(O) bond to the metal center, followed by decarbonylation and transmetalation. rsc.org These studies provide deep insight into the sequence of bond-making and bond-breaking events and the electronic factors that control reaction selectivity. rsc.orgmdpi.com
The activation energy (Ea) is the minimum energy required for a reaction or conformational change to occur. Calculating these energy barriers is a key application of computational chemistry, providing quantitative data on reaction rates and molecular dynamics.
For Piperidine, 1-benzoyl-3,5-dimethyl-, two important transformations with calculable activation barriers are amide bond rotation and piperidine ring inversion.
Amide Bond Rotation: The C-N bond in an amide has significant double-bond character due to resonance, which restricts rotation. This rotation is a crucial process that can influence a molecule's ability to bind to a biological target. Computational studies on related N-acyl-lactams have calculated the rotational barrier around the N–C(O) axis, providing insight into the energetic cost of disrupting the amide resonance. nsf.gov For a typical N-benzoylpiperidine, this barrier is significant, leading to distinct conformers.
Piperidine Ring Inversion: The piperidine ring typically adopts a chair conformation. It can undergo a "ring flip" to an alternative chair conformation via a higher-energy boat or twist-boat transition state. The presence of the two methyl groups at the 3 and 5 positions, as well as the bulky N-benzoyl group, heavily influences the thermodynamics and kinetics of this process. The activation barrier for this inversion can be calculated, and the relative energies of the different possible stereoisomers (e.g., cis-diequatorial vs. trans-equatorial/axial methyl groups) can be determined. Combined experimental and computational studies on various methylpiperidines have precisely determined their thermochemical properties and conformational energetics. acs.orgacs.org
Table 3: Representative Calculated Activation Energy Barriers for Related Piperidine Systems
| Transformation | System | Computational Method | Calculated Barrier (kcal/mol) |
| Amide N-C(O) Rotation | N-Acyl-δ-valerolactam | DFT | 15 - 20 nsf.gov |
| Chair-Chair Inversion | Piperidine | Ab initio / DFT | ~10.4 |
| N-Inversion | Piperidine | Ab initio / DFT | ~6.1 |
Note: Values are representative for the parent piperidine system or closely related lactams. The specific barriers for Piperidine, 1-benzoyl-3,5-dimethyl- would be modulated by its substitution pattern.
Applications of Piperidine, 1 Benzoyl 3,5 Dimethyl in Complex Organic Synthesis
Piperidine (B6355638), 1-benzoyl-3,5-dimethyl- as a Chiral Building Block
The utility of a molecule as a chiral building block is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. nih.gov
Currently, there is a lack of specific documented evidence in peer-reviewed literature detailing the direct incorporation of Piperidine, 1-benzoyl-3,5-dimethyl- into the synthesis of natural products. The synthesis of natural products often relies on readily available chiral synthons. nih.gov While many natural products contain piperidine rings, the specific 1-benzoyl-3,5-dimethyl substitution pattern has not been identified as a key structural motif in widely targeted natural products.
The construction of architecturally complex molecules often requires robust and predictable synthetic methodologies. The piperidine ring is a common target in such syntheses. nih.gov Although direct examples using Piperidine, 1-benzoyl-3,5-dimethyl- are not prevalent, the synthesis of various substituted piperidines is a well-established field, often involving the hydrogenation of corresponding pyridine (B92270) precursors or through cyclization reactions. nih.gov The presence of the 3,5-dimethyl groups could, in principle, be used to control the stereochemical outcome of further functionalization of the piperidine ring.
Role as a Ligand or Organocatalyst in Asymmetric Reactions
The development of novel ligands and organocatalysts is crucial for advancing asymmetric catalysis. Chiral amines and their derivatives are a prominent class of organocatalysts.
The synthesis of derivatives from a parent compound is a common strategy in the development of new ligands for metal-catalyzed reactions. For instance, palladium complexes with ligands such as 1-thiocarbamoyl-3,5-dimethylpyrazole have been synthesized and studied for their potential applications. nih.gov In a similar vein, derivatives of Piperidine, 1-benzoyl-3,5-dimethyl- could potentially be designed to act as ligands. The benzoyl group could be modified, or the methyl groups could serve as handles for further synthetic elaboration to create bidentate or polydentate ligands. The synthesis of related benzoylpiperidine and benzylpiperazine derivatives has been explored for various biological targets, indicating the chemical tractability of this class of compounds. nih.govunisi.it
Table 1: Potential Synthetic Pathways for Piperidine Derivatives
| Reaction Type | Description | Potential Relevance for Piperidine, 1-benzoyl-3,5-dimethyl- |
|---|---|---|
| Catalytic Hydrogenation | Reduction of a corresponding 3,5-dimethylpyridine (B147111) precursor. | A primary route for the formation of the piperidine ring. nih.gov |
| Intramolecular Cyclization | Ring closure of an acyclic amino-aldehyde or related precursor. | Offers an alternative synthetic entry to the piperidine core. nih.gov |
| N-Functionalization | Acylation of a 3,5-dimethylpiperidine (B146706) with benzoyl chloride. | A direct method to introduce the 1-benzoyl group. |
As there are no documented instances of Piperidine, 1-benzoyl-3,5-dimethyl- or its direct derivatives being used as a primary ligand or organocatalyst, there are consequently no mechanistic studies of its catalytic activity. Mechanistic studies typically follow the discovery of a catalytically active species to understand its mode of action and to improve its performance.
Precursor for Advanced Organic Materials
The search for new organic materials with tailored electronic, optical, or physical properties is an active area of research. Heterocyclic compounds are often investigated as components of such materials. While there is no specific research detailing the use of Piperidine, 1-benzoyl-3,5-dimethyl- as a precursor for advanced organic materials, related piperidine derivatives have been explored in material science. researchgate.net The rigid, yet non-planar, structure of the piperidine ring combined with the aromatic benzoyl group could potentially be incorporated into polymers or supramolecular assemblies with interesting properties.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Piperidine, 1-benzoyl-3,5-dimethyl- |
| 1-thiocarbamoyl-3,5-dimethylpyrazole |
| Benzoylpiperidine |
| Benzylpiperazine |
| 3,5-dimethylpiperidine |
| 3,5-dimethylpyridine |
Polymer Chemistry Applications
There is no available data or research to suggest that Piperidine, 1-benzoyl-3,5-dimethyl- has been investigated or utilized in any aspect of polymer chemistry. Searches for its role as a monomer, initiator, catalyst, or modifier in polymerization processes yielded no results.
Synthesis and Characterization of Piperidine, 1 Benzoyl 3,5 Dimethyl Derivatives and Analogues
Systematic Modification of the Benzoyl Moiety and Piperidine (B6355638) Ring
The synthesis of 1-benzoyl-3,5-dimethylpiperidine can be conceptually approached through the acylation of 3,5-dimethylpiperidine (B146706) with benzoyl chloride or a derivative. The 3,5-dimethylpiperidine precursor exists as two diastereomers: the achiral (R,S)-isomer and the chiral (R,R)/(S,S)-enantiomeric pair. wikipedia.org These are typically prepared via the hydrogenation of 3,5-dimethylpyridine (B147111). wikipedia.org A key reagent in the synthesis of the benzoyl moiety is 3,5-dimethyl benzoyl chloride, which can be synthesized from 3,5-dimethylbenzoic acid and thionyl chloride. frontiersin.org
General synthetic strategies for related benzoylpiperidines often involve the reaction of a commercially available, appropriately substituted piperidine with a benzoyl derivative. nih.gov These reactions are typically nucleophilic substitutions or amidic condensations. nih.gov
Electronic and Steric Effects of Substituents on Reactivity
The reactivity of 1-benzoyl-3,5-dimethylpiperidine and its analogues is significantly influenced by the electronic and steric nature of substituents on both the benzoyl ring and the piperidine ring.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO2, -CN, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) on the benzoyl ring can modulate the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity. Studies on related systems, such as benzoquinone derivatives, have demonstrated that electron-withdrawing substituents like chlorine increase the reaction rate with nucleophiles, while electron-donating substituents like methyl and t-butyl groups decrease reactivity. nih.gov This principle directly applies to the benzoyl moiety of the target compound.
Steric Effects: The presence of the two methyl groups at the 3- and 5-positions of the piperidine ring introduces significant steric hindrance. The cis- and trans-diastereomers of 3,5-dimethylpiperidine will present different steric environments around the nitrogen atom, which can influence the rate and feasibility of the acylation reaction. wikipedia.org Furthermore, bulky substituents on the benzoyl ring, particularly at the ortho positions, can sterically hinder the approach of reactants to the carbonyl group, thereby reducing reaction rates. In electrophilic aromatic substitution reactions, bulky groups can favor the formation of the para-substituted product over the ortho-substituted one due to steric hindrance. youtube.com
Diversification Strategies for Structural Analogues
Creating a library of structural analogues of 1-benzoyl-3,5-dimethylpiperidine can be achieved through several diversification strategies. One approach is the systematic variation of substituents on the benzoyl ring. This can be accomplished by using a range of substituted benzoyl chlorides in the initial acylation step.
Another key strategy involves modifying the piperidine ring itself. The synthesis of various substituted piperidines, including those with different alkyl or functional groups at various positions, allows for the creation of a diverse set of analogues. Stereoselective synthesis methods, such as Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes, can be employed to produce specific stereoisomers of substituted piperidines. nih.gov This control over stereochemistry is crucial for exploring the three-dimensional chemical space. The existence of 34 possible isomers for dimethylpiperidine highlights the vast potential for structural diversity. youtube.com
Structure-Reactivity and Structure-Selectivity Relationships
The relationship between the structure of 1-benzoyl-3,5-dimethylpiperidine derivatives and their chemical behavior is a critical area of study.
Impact of Stereochemistry on Chemical Behavior
The stereochemistry of the 3,5-dimethylpiperidine ring has a profound impact on the molecule's conformation and, consequently, its reactivity. The relative orientation of the two methyl groups (cis or trans) influences the puckering of the piperidine ring and the accessibility of the nitrogen lone pair for reaction. For instance, in related N-benzyl piperidines, the stereochemistry can be controlled through methods like hydrogenation of disubstituted pyridines followed by base-mediated epimerization. youtube.com This allows for the selective synthesis of different diastereomers. The specific stereoisomer of 1-benzoyl-3,5-dimethylpiperidine will exhibit a unique reactivity profile due to its distinct three-dimensional shape. Detailed conformational analysis, often performed using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, is essential to understand these stereochemical effects, as demonstrated in studies of related N-benzoyl-1-benzazepines. chemrxiv.org
Correlation of Electronic Properties with Reactivity Profiles
The electronic properties of substituents on the benzoyl ring can be correlated with the reactivity of the molecule. A common method to quantify these effects is through Hammett plots, which relate reaction rates to the electronic nature of the substituents. researchgate.net For example, the rate of a nucleophilic attack on the carbonyl carbon would be expected to show a positive correlation with the Hammett sigma (σ) value of the substituent on the benzoyl ring.
In broader terms, the benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry, often contributing to the biological activity of a molecule. nih.gov Structure-activity relationship (SAR) studies on related benzoylpiperidine-containing compounds have shown that modifications to the benzoyl and piperidine moieties can significantly alter their biological targets and efficacy. nih.govnih.gov While specific reactivity data for 1-benzoyl-3,5-dimethylpiperidine is not extensively documented in the reviewed literature, the principles derived from analogous systems provide a strong framework for predicting its chemical behavior.
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow and automated systems represents a significant leap forward in chemical manufacturing and discovery. These technologies offer enhanced control, safety, and efficiency, making them ideal for the synthesis and derivatization of Piperidine (B6355638), 1-benzoyl-3,5-dimethyl-.
Continuous Flow Processes for Piperidine, 1-benzoyl-3,5-dimethyl- Production
Continuous flow chemistry offers numerous advantages for the synthesis of piperidine derivatives, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. A practical continuous flow reaction has been demonstrated for producing enantioenriched α-substituted piperidines using Grignard reagents, showcasing the potential for rapid and scalable synthesis within minutes organic-chemistry.org. The synthesis of Piperidine, 1-benzoyl-3,5-dimethyl- can be envisioned in a multi-step flow process.
For instance, the initial hydrogenation of 3,5-dimethylpyridine (B147111) to form 3,5-dimethylpiperidine (B146706), a key intermediate, can be performed in a packed-bed reactor with a heterogeneous catalyst tuodaindus.com. This product stream could then be directly mixed with a stream of benzoyl chloride and a base in a subsequent reactor to yield the final product. This integrated approach would minimize manual handling and purification steps, leading to a more streamlined and efficient process.
Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of Piperidine, 1-benzoyl-3,5-dimethyl-
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires larger vessels | Easier, by extending operation time |
| Safety | Potential for thermal runaway | Improved heat dissipation, smaller reaction volumes |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and stoichiometry |
| Product Purity | May require multiple purification steps | Often higher purity due to better control, in-line purification possible |
High-Throughput Experimentation in Derivative Synthesis
Automated synthesis platforms enable high-throughput experimentation (HTE), allowing for the rapid generation of a large library of derivatives from a common scaffold. For Piperidine, 1-benzoyl-3,5-dimethyl-, HTE can be employed to explore the structure-activity relationship (SAR) by systematically modifying the benzoyl ring or the piperidine core. For example, an automated platform could perform a series of parallel acylations using a diverse set of substituted benzoyl chlorides, leading to a library of analogs. These automated procedures have been successfully used to purify crude products in the synthesis of other complex piperidine derivatives nih.gov.
This approach accelerates the discovery of compounds with optimized properties for various applications, from materials science to chemical biology. The integration of artificial intelligence with these automated systems can further guide the selection of reactants to explore the chemical space more intelligently and efficiently synthiaonline.com.
Exploration of Novel Reactivity and Uncharted Transformations
While the fundamental synthesis of benzoylpiperidines is well-established, there remains significant potential for exploring novel reactivity and transformations of Piperidine, 1-benzoyl-3,5-dimethyl-. Recent advances in catalysis and synthetic methodology provide new tools to functionalize this molecule in previously inaccessible ways mdpi.comresearchgate.net.
Future research could focus on:
Late-Stage C-H Functionalization: Developing selective methods to introduce new functional groups at specific C-H bonds on the piperidine ring or the benzoyl group. This would allow for the diversification of the core structure without the need for de novo synthesis.
Novel Cyclization Reactions: Utilizing the existing functionality to construct more complex, fused, or spirocyclic architectures. Radical-mediated cyclizations, for instance, have proven effective for producing various piperidine structures mdpi.com.
Asymmetric Transformations: Developing catalytic asymmetric methods to control the stereochemistry of the 3,5-dimethyl groups, leading to enantiomerically pure isomers with potentially distinct biological activities or material properties. The hydrogenation of disubstituted pyridines is a key step where stereoselectivity can be introduced rsc.orgwhiterose.ac.uk.
Advanced Applications in Chemical Biology Tool Development
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system nih.gov. Beyond therapeutic applications, Piperidine, 1-benzoyl-3,5-dimethyl- and its derivatives have potential as chemical biology tools to probe biological systems, excluding direct human trials.
Potential applications include:
Molecular Probes: By incorporating fluorescent tags or photoaffinity labels onto the benzoylpiperidine core, researchers can create molecular probes to study the localization and interactions of specific proteins or receptors in cells and tissues.
Enzyme Inhibitors: Derivatives of Piperidine, 1-benzoyl-3,5-dimethyl- could be designed as selective inhibitors for enzymes implicated in disease pathways, serving as tools to elucidate their biological function fengchengroup.com.
Ligands for Receptor Studies: The piperidine scaffold is common in ligands for various receptors nih.gov. Synthesizing radiolabeled versions of Piperidine, 1-benzoyl-3,5-dimethyl- could enable receptor binding assays and in vivo imaging in animal models to study receptor distribution and density.
Machine Learning and Artificial Intelligence in Predicting Piperidine, 1-benzoyl-3,5-dimethyl- Reactivity and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research clinmedkaz.org. These computational tools can be applied to predict the properties, reactivity, and optimal synthetic routes for molecules like Piperidine, 1-benzoyl-3,5-dimethyl-.
Key opportunities include:
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes, potentially identifying more cost-effective or sustainable pathways than those designed by human chemists biopharmatrend.comnih.govmdpi.com.
Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of unknown transformations, guiding the design of experiments and reducing the number of failed reactions cmu.eduyoutube.com.
Property Prediction: AI can predict the physicochemical and biological properties of virtual derivatives, allowing for in silico screening of large compound libraries to identify candidates with desired characteristics before they are synthesized clinmedkaz.orgresearchgate.net.
Table 2: Potential Applications of AI/ML in the Study of Piperidine, 1-benzoyl-3,5-dimethyl-
| AI/ML Application | Specific Use Case for Piperidine, 1-benzoyl-3,5-dimethyl- | Potential Impact |
|---|---|---|
| Retrosynthetic Analysis | Generating novel synthesis pathways from commercially available starting materials. | Reduced synthesis cost and time; discovery of more efficient routes. |
| Reaction Yield Prediction | Predicting the yield of derivatization reactions under various conditions. | Optimization of reaction conditions with fewer experiments. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity for new derivatives. | Prioritization of derivatives for synthesis in chemical biology applications. |
| De Novo Design | Generating novel piperidine-based structures with predicted high affinity for a specific biological target. | Accelerated discovery of potent and selective chemical probes. |
By embracing these future research directions, the scientific community can unlock the full potential of Piperidine, 1-benzoyl-3,5-dimethyl-, transforming it from a simple chemical entity into a versatile tool for innovation across multiple scientific disciplines.
Q & A
Q. What are the common synthetic routes for preparing 1-benzoyl-3,5-dimethylpiperidine derivatives, and what reaction conditions optimize yield?
Methodological Answer: The synthesis of 1-acylpiperidine derivatives typically involves acylation of piperidine precursors. For example, 1-benzoyl derivatives can be prepared via direct acylation of 1-benzyl-4-piperidone using benzoyl chloride or anhydrides in the presence of tertiary amine bases like N-methylpiperidine to minimize racemization and urethane formation . Optimized yields (>85%) are achieved under mild conditions (e.g., HCOONH₄/Pd/C for benzylation) with careful control of stoichiometry and reaction time . Key considerations include:
- Use of inert atmospheres to prevent oxidation.
- Monitoring reaction progress via TLC or GC-MS to terminate reactions at optimal conversion.
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and purity aspects of 1-benzoyl-3,5-dimethylpiperidine?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bending modes .
- GC-MS : Detects molecular ions (e.g., m/z 273 for 1-benzoyl derivatives), though intensity may be low (0.5–8.0%) due to fragmentation .
- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat piperidine rings) and confirms substituent positions .
- ¹H/¹³C NMR : Assigns methyl (δ 1.0–1.5 ppm) and benzoyl aromatic protons (δ 7.3–7.8 ppm) .
Q. How can density functional theory (DFT) be applied to predict the electronic and thermodynamic properties of 1-benzoyl-3,5-dimethylpiperidine?
Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like atomization energies (average error ±2.4 kcal/mol) . Key steps:
- Optimize geometry using gradient-corrected functionals (e.g., PBE).
- Calculate electronic properties (HOMO-LUMO gaps, dipole moments) with basis sets like 6-31G(d).
- Validate against experimental data (e.g., crystallographic bond lengths) to refine computational models .
Advanced Research Questions
Q. What mechanistic insights explain the intramolecular N-acyl transfer observed in certain 1-acylpiperidine derivatives under mild conditions?
Methodological Answer: Intramolecular acyl transfer in spiropiperidine systems is driven by conformational flexibility and proximity effects. For example, in 1´-acyl-1-benzyl-3´,4´-dihydrospiro[piperidine-4,2´-quinolines], the reaction proceeds via:
- Step 1 : Base-assisted deprotonation of the amide nitrogen.
- Step 2 : Nucleophilic attack by the piperidine nitrogen, facilitated by a six-membered transition state .
- Step 3 : Rearomatization of the quinolone ring.
Kinetic studies (e.g., variable-temperature NMR) and DFT simulations of transition states are recommended to validate this pathway .
Q. How should researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., crystallography, spectroscopy) for this compound?
Methodological Answer: Discrepancies often arise from approximations in exchange-correlation functionals or neglect of solvent effects. Strategies include:
- Benchmarking : Compare multiple functionals (B3LYP, M06-2X) against high-level methods (CCSD(T)) for key parameters like bond lengths .
- Inclusion of Dispersion Corrections : Use empirical corrections (e.g., D3-BJ) to improve non-covalent interaction modeling .
- Solvent Modeling : Apply implicit solvent models (e.g., PCM) to mimic experimental conditions .
- Error Analysis : Quantify systematic deviations (e.g., overestimated carbonyl stretching frequencies) and adjust basis sets accordingly .
Q. What are the critical considerations for designing experiments to study the temperature/pressure-dependent conformational dynamics of 1-benzoyl-3,5-dimethylpiperidine?
Methodological Answer:
- Neutron Powder Diffraction : Resolves hydrogen bonding and thermal expansion coefficients (e.g., unit cell volume vs. temperature plots) .
- High-Pressure Crystallography : Uses diamond anvil cells to monitor phase transitions or amorphization.
- Periodic DFT Simulations : Predicts lattice parameters under non-ambient conditions (e.g., Grüneisen parameters for pressure effects) .
- Dynamic NMR : Probes ring-flipping kinetics (ΔG‡) in solution by variable-temperature studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
